Cas no 220495-45-4 (3-(1H-1,3-benzodiazol-1-yl)aniline)
3-(1H-1,3-benzodiazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-Benzo[d]imidazol-1-yl)aniline
- 3-(benzimidazol-1-yl)aniline
- Benzenamine, 3-(1H-benzimidazol-1-yl)-
- 3-(1H-1,3-benzodiazol-1-yl)aniline
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- MDL: MFCD18206401
- Inchi: InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2
- InChI Key: WRFBYSCAYDYAEV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N
Computed Properties
- Exact Mass: 209.09543
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 43.84
3-(1H-1,3-benzodiazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152899-1g |
3-(1H-benzo[d]imidazol-1-yl)aniline |
220495-45-4 | 95% | 1g |
$632 | 2021-06-09 | |
| Chemenu | CM152899-1g |
3-(1H-benzo[d]imidazol-1-yl)aniline |
220495-45-4 | 95% | 1g |
$632 | 2024-07-18 | |
| Alichem | A069004199-1g |
3-(1H-Benzo[d]imidazol-1-yl)aniline |
220495-45-4 | 95% | 1g |
$571.20 | 2023-09-02 | |
| eNovation Chemicals LLC | K05840-1g |
3-(1H-benzo[d]imidazol-1-yl)aniline |
220495-45-4 | >95% | 1g |
$995 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ700-1G |
3-(1H-1,3-benzodiazol-1-yl)aniline |
220495-45-4 | 95% | 1g |
¥ 3,135.00 | 2023-03-08 | |
| Ambeed | A541646-1g |
3-(1H-Benzo[d]imidazol-1-yl)aniline |
220495-45-4 | 98+% | 1g |
$465.0 | 2024-07-28 |
3-(1H-1,3-benzodiazol-1-yl)aniline Suppliers
3-(1H-1,3-benzodiazol-1-yl)aniline Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(1H-1,3-benzodiazol-1-yl)aniline
3-(1H-1,3-Benzodiazol-1-yl)Aniline
The compound 3-(1H-1,3-benzodiazol-1-yl)aniline, with CAS number 220495-45-4, is a fascinating organic molecule that has garnered significant attention in the fields of materials science and drug discovery. This compound is characterized by its unique structure, which combines the aromaticity of aniline with the heterocyclic properties of a benzodiazole ring. The benzodiazole moiety, a fused benzene and diazole ring system, contributes to the molecule's electronic properties and reactivity, making it a valuable component in various chemical and biological applications.
Recent studies have highlighted the potential of 3-(1H-1,3-benzodiazol-1-yl)aniline in the development of advanced materials. Researchers have explored its use as a building block for constructing two-dimensional materials, such as graphene analogs and covalent organic frameworks (COFs). The molecule's ability to form strong intermolecular interactions, including hydrogen bonding and π–π stacking, has been leveraged to create materials with exceptional mechanical strength and electrical conductivity. These properties make it a promising candidate for applications in flexible electronics and energy storage devices.
In the realm of drug discovery, 3-(1H-1,3-benzodiazol-1-yl)aniline has shown potential as a scaffold for designing bioactive molecules. Its structure allows for easy functionalization, enabling chemists to introduce various substituents that can modulate biological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. A study published in 2023 demonstrated that certain analogs exhibit selective inhibition of COX-2 enzymes, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound's ability to interact with DNA has led to explorations in its use as an antitumor agent.
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)aniline typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of the compound. These developments are crucial for scaling up production to meet the growing demand from both academic and industrial sectors.
From an analytical standpoint, 3-(1H-1,3-benzodiazol-1-yl)aniline has been extensively studied using advanced spectroscopic techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and X-ray crystallography. These studies have provided insights into its electronic transitions, photophysical properties, and crystal packing behavior. For instance, fluorescence studies have revealed that the molecule exhibits strong emission under UV light due to its conjugated π-system. This property makes it a candidate for applications in sensors and optoelectronic devices.
Looking ahead, the versatility of 3-(1H-1,3-benzodiazol-1-yl)aniline suggests that it will continue to play a pivotal role in both fundamental research and industrial applications. Its unique combination of structural features and functional properties positions it as a key molecule in the development of next-generation materials and therapeutic agents. As research progresses, further elucidation of its mechanistic details and optimization of its synthetic pathways will undoubtedly unlock new opportunities for this intriguing compound.
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